Therapeutic Index and Clinical Tolerability: Paramethasone vs. Dexamethasone
A 1964 clinical review established that paramethasone shares a therapeutic index comparable to prednisolone and methylprednisolone. In contrast, dexamethasone and betamethasone were explicitly noted to have a lower therapeutic index than prednisolone, making them less desirable for routine clinical use and better reserved for selected cases [1]. This classification is based on a qualitative assessment of clinical benefit versus adverse effect profile.
| Evidence Dimension | Therapeutic Index (Clinical) |
|---|---|
| Target Compound Data | Comparable to prednisolone |
| Comparator Or Baseline | Dexamethasone and Betamethasone: Lower than prednisolone |
| Quantified Difference | Qualitative classification: "Lower therapeutic index" |
| Conditions | Clinical evaluation in rheumatic disorders |
Why This Matters
This evidence indicates that paramethasone offers a more favorable benefit-risk profile for long-term administration compared to dexamethasone, which is a primary selection criterion for researchers and clinicians procuring glucocorticoids for chronic inflammatory disease models.
- [1] Boland EW. Nonspecific anti-inflammatory agents. Some notes on their practical application, especially in rheumatic disorders. Calif Med. 1964 Mar;100(3):145-55. PMID: 14131394. View Source
